molecular formula C24H21BrN4O2 B2798627 (2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone CAS No. 391218-41-0

(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone

Cat. No. B2798627
CAS RN: 391218-41-0
M. Wt: 477.362
InChI Key: ASHPZJJSFOPWKC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a bromophenyl group, a tetramethylphenyl group, and a benzo-triazolo-oxatriazol group. These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bromophenyl and tetramethylphenyl groups, as well as the construction of the benzo-triazolo-oxatriazol ring system. This could involve reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The bromophenyl and tetramethylphenyl groups would likely contribute to the overall stability of the molecule, while the benzo-triazolo-oxatriazol group could introduce some strain due to the presence of three fused rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the benzo-triazolo-oxatriazol group could participate in a variety of reactions depending on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the bromine atom could increase the compound’s density and boiling point, while the presence of multiple aromatic rings could increase its stability and affect its solubility .

Scientific Research Applications

Synthesis and Chemical Transformations

A study by Abdelhamid, Shokry, and Tawfiek (2012) discusses the synthesis of various heterocyclic compounds, including benzo[4,5]imidazo[2,1-c][1,2,4]triazin-3-yl-naphtho[2,1-b]furan-2-yl-methanone, which shares structural similarities with the compound . This research highlights the methods of synthesizing complex chemical structures, which could be relevant for the synthesis of (2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone (Abdelhamid et al., 2012).

Antibacterial and Antifungal Properties

Rajasekaran, Murugesan, and Anandarajagopal (2006) investigated the antibacterial and antifungal effects of novel synthesized 1-[2-(1H-tetrazol-5-yl) ethyl]-1H-benzo[d][1,2,3]triazoles. This research provides insight into the potential application of triazole derivatives in addressing bacterial and fungal infections, suggesting a similar potential for the compound (Rajasekaran et al., 2006).

Antioxidant Activities

A study by Bassyouni et al. (2012) on new derivatives of benzo[d]imidazole for antioxidant and antimicrobial activities provides a framework for understanding the possible antioxidant properties of structurally related compounds like this compound (Bassyouni et al., 2012).

Anti-Nociceptive and Anti-Inflammatory Activities

The work of Rajasekaran and Rajagopal (2009) on novel triazole derivatives as anti-nociceptive and anti-inflammatory agents suggests a similar potential for the compound , given its structural relatedness (Rajasekaran & Rajagopal, 2009).

Antiviral and Antitumoral Activities

Research by Jilloju et al. (2021) on derivatives with in vitro anticoronavirus and antitumoral activity provides insights into the potential use of similar compounds in antiviral and anticancer applications (Jilloju et al., 2021).

Drug-Likeness and Microbial Investigation

Pandya et al. (2019) conducted in silico drug-likeness prediction and microbial investigation of 1H-benzo[d][1,2,3]triazole derivatives. This study aids in understanding the potential of this compound in pharmacological contexts (Pandya et al., 2019).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties, but could include risks associated with handling brominated compounds .

properties

IUPAC Name

(2-bromophenyl)-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2/c1-14-13-15(2)17(4)22(16(14)3)23-26-31-29-27(23)20-11-7-8-12-21(20)28(29)24(30)18-9-5-6-10-19(18)25/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPZJJSFOPWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=CC=C5Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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